Epicatechin 3-O-(4-O-methylgallate)
Epicatechin 3-O-(4-O-methylgallate)
Epicatechin 3-O-(4-O-methylgallate), also known as 3-O-(4-methylgalloyl)epicatechin, belongs to the class of organic compounds known as catechin gallates. These are organic compounds containing a gallate moiety glycosidically linked to a catechin. Epicatechin 3-O-(4-O-methylgallate) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, epicatechin 3-O-(4-O-methylgallate) is primarily located in the membrane (predicted from logP). Outside of the human body, epicatechin 3-O-(4-O-methylgallate) can be found in tea. This makes epicatechin 3-O-(4-O-methylgallate) a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
108907-44-4
VCID:
VC20784382
InChI:
InChI=1S/C23H20O10/c1-31-22-17(28)5-11(6-18(22)29)23(30)33-20-9-13-15(26)7-12(24)8-19(13)32-21(20)10-2-3-14(25)16(27)4-10/h2-8,20-21,24-29H,9H2,1H3/t20-,21-/m1/s1
SMILES:
COC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O
Molecular Formula:
C23H20O10
Molecular Weight:
456.4 g/mol
Epicatechin 3-O-(4-O-methylgallate)
CAS No.: 108907-44-4
Cat. No.: VC20784382
Molecular Formula: C23H20O10
Molecular Weight: 456.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Epicatechin 3-O-(4-O-methylgallate), also known as 3-O-(4-methylgalloyl)epicatechin, belongs to the class of organic compounds known as catechin gallates. These are organic compounds containing a gallate moiety glycosidically linked to a catechin. Epicatechin 3-O-(4-O-methylgallate) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, epicatechin 3-O-(4-O-methylgallate) is primarily located in the membrane (predicted from logP). Outside of the human body, epicatechin 3-O-(4-O-methylgallate) can be found in tea. This makes epicatechin 3-O-(4-O-methylgallate) a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 108907-44-4 |
| Molecular Formula | C23H20O10 |
| Molecular Weight | 456.4 g/mol |
| IUPAC Name | [(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate |
| Standard InChI | InChI=1S/C23H20O10/c1-31-22-17(28)5-11(6-18(22)29)23(30)33-20-9-13-15(26)7-12(24)8-19(13)32-21(20)10-2-3-14(25)16(27)4-10/h2-8,20-21,24-29H,9H2,1H3/t20-,21-/m1/s1 |
| Standard InChI Key | BXDRTHBTGNNTEW-NHCUHLMSSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O)O |
| SMILES | COC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O |
| Canonical SMILES | COC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator